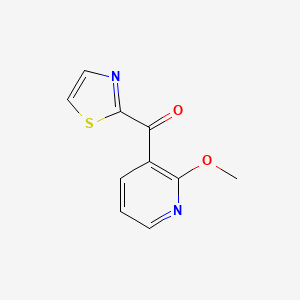

2-Methoxy-3-thiazoylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-9-7(3-2-4-11-9)8(13)10-12-5-6-15-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCCLZGGUFZNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642159 | |

| Record name | (2-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-89-2 | |

| Record name | (2-Methoxy-3-pyridinyl)-2-thiazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-thiazoylpyridine

Abstract

This technical guide provides a detailed, research-level protocol for the synthesis of 2-Methoxy-3-thiazoylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is centered around a robust and well-established multi-step sequence, beginning with the functionalization of a pyridine core and culminating in the construction of the thiazole ring via the Hantzsch thiazole synthesis. This document elucidates the mechanistic underpinnings of each reaction, explains the rationale behind key experimental choices, and provides detailed, step-by-step protocols complete with characterization data. The guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded pathway to this valuable molecular scaffold.

Introduction and Synthetic Strategy

This compound is a bi-heterocyclic molecule incorporating both a pyridine and a thiazole ring system. Such scaffolds are of significant interest in drug discovery, as the combination of these two pharmacophores can lead to novel biological activities. The pyridine ring offers a hydrogen bond acceptor and can be functionalized at various positions, while the thiazole ring is a key component in numerous clinically approved drugs, including antibiotics and anticancer agents.

The synthetic approach detailed herein is a linear three-step process designed for clarity, reliability, and scalability. The strategy is as follows:

-

Nucleophilic Aromatic Substitution (SNAr): Synthesis of the core intermediate, 2-methoxypyridine-3-carbonitrile, from the commercially available 2-chloropyridine-3-carbonitrile.

-

Thionation: Conversion of the nitrile functional group into a thioamide to prepare the precursor for cyclization.

-

Hantzsch Thiazole Synthesis: Cyclization of the thioamide with an α-halo carbonyl compound to construct the final thiazole ring.

This pathway was chosen for its reliance on fundamental, high-yielding reactions and the relative accessibility of the required starting materials. An alternative approach, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling), could also be employed by coupling a 3-halopyridine derivative with a thiazole boronic ester.[1][2] However, the Hantzsch synthesis provides a more classical and direct construction of the target heterocycle from acyclic precursors.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic sequence from the starting material to the final product.

Caption: High-level overview of the three-step synthesis of this compound.

Synthesis of Key Intermediates

Part 2.1: Synthesis of 2-Methoxypyridine-3-carbonitrile (Intermediate 1)

The initial step involves the conversion of 2-chloropyridine-3-carbonitrile to its methoxy analog. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly enhanced by the presence of the strongly electron-withdrawing nitrile (-CN) group at the 3-position. The nitrile group stabilizes the negative charge of the Meisenheimer intermediate formed upon attack of the methoxide nucleophile, thereby lowering the activation energy for the substitution of the chloride. The reaction is typically performed using sodium methoxide in methanol, where methanol serves as both the solvent and the source of the methoxide upon deprotonation.[3][4]

Experimental Protocol:

-

To a freshly prepared solution of sodium methoxide (prepared by carefully dissolving 2.3 g, 100 mmol of sodium metal in 150 mL of anhydrous methanol), add 2-chloropyridine-3-carbonitrile (13.85 g, 100 mmol) portion-wise at room temperature.[5]

-

After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 250 mL of water and extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford 2-methoxypyridine-3-carbonitrile as a white to off-white solid.

Part 2.2: Synthesis of 2-Methoxypyridine-3-carbothioamide (Intermediate 2)

The conversion of the nitrile group to a thioamide is a critical step to prepare the precursor for the Hantzsch synthesis. This thionation can be achieved using several reagents, with Lawesson's reagent being a common and effective choice for converting nitriles and amides to their thio-analogs.

Experimental Rationale: Lawesson's reagent [(2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)] is an efficient sulfur-transfer agent. The reaction proceeds by nucleophilic attack of the nitrile nitrogen onto the phosphorus of the reagent, followed by a series of rearrangements that ultimately replace the nitrogen triple bond with a carbon-sulfur double bond. Anhydrous solvents like dioxane or toluene are preferred to prevent hydrolysis of the reagent.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-methoxypyridine-3-carbonitrile (13.4 g, 100 mmol) in 200 mL of anhydrous 1,4-dioxane.

-

Add Lawesson's reagent (22.2 g, 55 mmol, 0.55 eq.) to the solution.

-

Heat the reaction mixture to reflux (approx. 100 °C) and stir for 8-12 hours. The reaction should be monitored by TLC.

-

After completion, cool the mixture to room temperature and pour it slowly into 500 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted Lawesson's reagent.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: 50% ethyl acetate in hexanes) to yield 2-methoxypyridine-3-carbothioamide as a yellow solid.

Final Step: Hantzsch Thiazole Synthesis

The final step is the construction of the thiazole ring using the Hantzsch synthesis, a cornerstone of heterocyclic chemistry.[6] This reaction involves the condensation of a thioamide with an α-halo carbonyl compound.[7][8]

Mechanistic Rationale: The Hantzsch synthesis is a robust method for forming thiazoles. The mechanism involves two key steps:

-

S-Alkylation: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo ketone (or aldehyde), displacing the halide and forming an S-alkylated intermediate.

-

Cyclization and Dehydration: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This cyclization forms a five-membered ring intermediate (a thiazoline), which subsequently dehydrates to yield the aromatic thiazole ring.[6]

Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol:

-

Dissolve 2-methoxypyridine-3-carbothioamide (16.8 g, 100 mmol) in 250 mL of absolute ethanol in a round-bottom flask.

-

To this solution, add chloroacetaldehyde (50% solution in water, 15.7 g, 100 mmol) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours. The reaction should be monitored by TLC for the disappearance of the thioamide.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 40-50% ethyl acetate in hexanes) to obtain 2-Methoxy-3-(1,3-thiazol-2-yl)pyridine as a pure solid.

Data Summary and Characterization

The following table summarizes the quantitative data for the proposed synthetic protocol. Expected yields are based on literature precedents for similar transformations and may vary.

| Step | Reactant | M.W. ( g/mol ) | Eq. | Product | M.W. ( g/mol ) | Solvent | Temp. | Time (h) | Expected Yield (%) |

| 1 | 2-Chloropyridine-3-carbonitrile | 138.55 | 1.0 | 2-Methoxypyridine-3-carbonitrile | 134.14 | Methanol | 65 °C | 4-6 | 85-95% |

| 2 | 2-Methoxypyridine-3-carbonitrile | 134.14 | 1.0 | 2-Methoxypyridine-3-carbothioamide | 168.21 | Dioxane | 100 °C | 8-12 | 70-85% |

| 3 | 2-Methoxypyridine-3-carbothioamide | 168.21 | 1.0 | This compound | 192.24 | Ethanol | 78 °C | 3-5 | 65-80% |

Characterization of 2-Methoxy-3-(1,3-thiazol-2-yl)pyridine:

-

Appearance: White to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals for the pyridine protons (doublets and a doublet of doublets in the aromatic region), thiazole protons (two doublets), and a singlet for the methoxy group (~4.0 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for all unique carbon atoms in the pyridine and thiazole rings, as well as the methoxy carbon.

-

Mass Spectrometry (ESI+): Calculated for C₉H₈N₂OS, m/z 193.04 [M+H]⁺.

References

-

Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Rasayan J. Chem. URL: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). URL: [Link]

-

A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES. URL: [Link]

-

Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology. ACS Publications. URL: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Semantic Scholar. URL: [Link]

-

Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][9]pyridine-1,3-diones. ResearchGate. URL: [Link]

-

Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. PrepChem.com. URL: [Link]

-

Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. National Institutes of Health (NIH). URL: [Link]

-

Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. URL: [Link]

-

Synthesis of heteroaryl pyridine derivatives using Suzuki–Miyaura and Buchwald coupling reactions. ResearchGate. URL: [Link]

-

STUDIES ON THE ALKYLATION OF β-OXO THIOAMIDES WITH α-BROMOKETONES: SELECTIVE CYCLIZATION OF THE INTERMEDIATE α-OXO KETENE-N,S-ACETALS TO THIOPHENE DERIVATIVES. mafiadoc.com. URL: [Link]

-

The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). ProQuest. URL: [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). URL: [Link]

-

STUDIES ON THE ALKYLATION OF β-OXO THIOAMIDES WITH α-BROMOKETONES: SELECTIVE CYCLIZATION OF THE INTERMEDIATE α-OXO KETENE-N, S-ACETALS TO THIOPHENE DERIVATIVES. Taylor & Francis Online. URL: [Link]

-

Synthesis and biological profile of 2,3-dihydro[3][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. National Institutes of Health (NIH). URL: [Link]

-

α-Halo ketone. Wikipedia. URL: [Link]

-

(2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. MDPI. URL: [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. URL: [Link]

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[6][10]-thiazepin-3(2H)-one. docslib.org. URL: [Link]

-

Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. ResearchGate. URL: [Link]

-

2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry. URL: [Link]

-

2‐Methoxy Pyridine. ResearchGate. URL: [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. Preprints.org. URL: [Link]

-

Novel synthesis of 2-thiazolines. ResearchGate. URL: [Link]

-

Synthesis of 2‐thiazolines from the corresponding thiazolidines. ResearchGate. URL: [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. URL: [Link]

-

2-Methoxypyridine. PubChem. URL: [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. URL: [Link]

- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. | Semantic Scholar [semanticscholar.org]

Definitive Structural Elucidation of 2-Methoxy-3-thiazoylpyridine by Nuclear Magnetic Resonance (NMR) Spectroscopy

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the complete structural characterization of 2-Methoxy-3-thiazoylpyridine, a heterocyclic scaffold of interest in medicinal chemistry, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings and practical applications of ¹H and ¹³C NMR, supplemented by two-dimensional techniques, to achieve unambiguous resonance assignment. The causality behind experimental design, from solvent selection to parameter optimization, is explained to ensure reproducible and accurate results. This document serves as a self-validating protocol for researchers and drug development professionals requiring definitive structural confirmation of this and structurally related molecules.

Introduction: The Imperative for Unambiguous Characterization

This compound is a molecule that marries three distinct chemical moieties: a pyridine ring, a thiazole ring, and a methoxy group. Each component imparts specific electronic and steric properties that are critical to its function in a drug development context. The precise arrangement of these fragments is paramount, as isomers could possess vastly different pharmacological and toxicological profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the molecular connectivity and deduce the electronic environment of every atom. This guide explains not just how to acquire and interpret the data, but why specific spectral features manifest, providing a deeper understanding of the molecule's electronic architecture.

The structure and numbering scheme for this compound, which will be used throughout this guide, are presented below.

Caption: Molecular structure of 2-Methoxy-3-(thiazol-2-yl)pyridine.

Experimental Design and Rationale

The quality of NMR data is fundamentally dependent on meticulous sample preparation and thoughtful selection of acquisition parameters. The following protocol is designed to be a self-validating system for generating high-fidelity spectra.

Core Experimental Workflow

The logical flow from sample to final structure is a critical process. It begins with careful preparation and proceeds through a hierarchical series of NMR experiments, where data from foundational 1D experiments inform the setup of more complex 2D experiments for complete structural verification.

Caption: Standard workflow for NMR-based structural elucidation.

Protocol: Sample Preparation

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. DMSO-d₆ is a viable alternative for less soluble compounds. The concentration must be sufficient for obtaining a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

Step-by-Step Protocol:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% D).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[1]

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Wipe the outside of the tube clean and insert it into the NMR spectrometer spinner turbine, ensuring the correct depth is set.

Protocol: NMR Data Acquisition

Rationale: A spectrometer with a field strength of at least 400 MHz is recommended for achieving good spectral dispersion, which is necessary to resolve the closely spaced signals in the aromatic region. Broadband proton decoupling is used for the ¹³C spectrum to simplify it to a series of singlets, where each peak corresponds to a unique carbon environment.[2]

Step-by-Step Protocol (Example on a 400 MHz Spectrometer):

-

Tuning and Shimming: Tune the probe to the ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure on the sample to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Number of Scans (NS): 16 (adjust as needed for S/N).

-

Relaxation Delay (D1): 5 seconds (to allow for full relaxation of protons, ensuring accurate integration).

-

Acquisition Time (AQ): ~4 seconds.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).

-

Number of Scans (NS): 1024 (or more, as ¹³C is ~6000 times less sensitive than ¹H).

-

Relaxation Delay (D1): 2 seconds.

-

-

2D NMR (if needed):

-

COSY: To establish ¹H-¹H spin-spin coupling networks.

-

HSQC: To correlate directly bonded ¹H and ¹³C nuclei.

-

Spectral Analysis and Interpretation

The chemical structure dictates a unique NMR fingerprint. The electron-donating methoxy group and the electron-withdrawing nature of the two heterocyclic rings create a predictable pattern of shielding and deshielding effects.

¹H NMR Spectrum Analysis

The proton spectrum will feature signals in the aromatic region (7.0-9.0 ppm) and a distinct singlet for the methoxy group in the aliphatic region.

-

Methoxy Protons (H8): This group will appear as a sharp singlet, integrating to 3 protons. Its chemical shift is typically found between 3.9 and 4.4 ppm.[3] The 2-methoxy group on a pyridine ring often appears around 3.9-4.1 ppm.[4][5]

-

Pyridine Protons (H4, H5, H6):

-

H6: This proton is ortho to the pyridine nitrogen, making it the most electron-deficient and thus the most deshielded of the pyridine protons. It will appear as a doublet of doublets (dd) at the lowest field, likely around 8.2-8.4 ppm.[5][6]

-

H4: This proton is para to the nitrogen and will be the second most deshielded. It will also be a doublet of doublets (dd), expected around 7.6-7.8 ppm.

-

H5: This proton is meta to the nitrogen and adjacent to two carbons, making it the most shielded of the pyridine protons. It will appear as a doublet of doublets (dd) around 6.8-7.0 ppm.

-

-

Thiazole Protons (H4', H5'):

-

Thiazole protons typically resonate between 7.27 and 8.77 ppm.[7] They will appear as two doublets, coupled to each other. The exact positions will be influenced by the connection to the pyridine ring, but one can expect them in the 7.4-8.0 ppm range.

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum will show 9 distinct signals, one for each unique carbon atom.

-

Methoxy Carbon (C8): This aliphatic carbon will be the most shielded, appearing as a sharp signal between 50 and 60 ppm.[3] For 2-methoxypyridine, this signal is around 55 ppm.[4]

-

Pyridine Carbons:

-

C2: This carbon is directly attached to both the electronegative nitrogen and oxygen atoms, making it highly deshielded. It is expected to be the lowest-field pyridine carbon, likely >160 ppm.[8]

-

C6: Attached to the nitrogen, this carbon will also be significantly deshielded, typically in the 145-150 ppm range.

-

C4: The para carbon is generally found around 135-140 ppm.

-

C3 & C5: These carbons are the most shielded of the pyridine ring carbons, expected in the 110-125 ppm range. C3, being substituted, will have its chemical shift influenced by the thiazole ring.

-

-

Thiazole Carbons:

-

C2': This is the carbon linking the two rings. It is typically deshielded in substituted thiazoles, often appearing around 165-170 ppm.[9]

-

C4' & C5': These carbons of the thiazole ring will have characteristic shifts. Based on literature for similar structures, C5' is often more shielded (~115-125 ppm) while C4' is further downfield (~130-145 ppm).[9][10]

-

Predicted NMR Data Summary

The following table summarizes the anticipated chemical shifts and multiplicities for this compound in CDCl₃. These are predictive values based on established substituent effects and data from related structures.[7][11][12]

| Position | Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| Pyridine-6 | H6 | 8.2 – 8.4 | dd | 147 – 150 | Ortho to Pyridine N, highly deshielded. |

| Pyridine-4 | H4 | 7.6 – 7.8 | dd | 137 – 140 | Para to Pyridine N. |

| Pyridine-5 | H5 | 6.9 – 7.1 | dd | 115 – 120 | Meta to Pyridine N, most shielded pyridine proton. |

| Thiazole-4' | H4' | 7.8 – 8.0 | d | 142 – 145 | Thiazole ring proton. |

| Thiazole-5' | H5' | 7.3 – 7.5 | d | 120 – 125 | Thiazole ring proton, typically upfield of H4'. |

| Methoxy | H8 | 3.9 – 4.1 | s | 53 – 56 | Aliphatic protons on electron-rich oxygen. |

| Pyridine-2 | C2 | - | - | 162 – 165 | Attached to N and O, very deshielded. |

| Pyridine-3 | C3 | - | - | 118 – 122 | Substituted carbon, shielded position. |

| Thiazole-2' | C2' | - | - | 167 – 170 | Carbon in thiazole ring attached to N and S. |

Conclusion

This guide outlines an expert-level, systematic approach to the complete NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation discussed herein, researchers can achieve unambiguous structural confirmation. The provided workflow, predicted data, and underlying rationale empower scientists in drug development to validate their molecular assets with the highest degree of confidence, ensuring the integrity of subsequent research and development efforts.

References

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

NMR chemical shift prediction of pyridines. Stenutz. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Methoxy groups just stick out. ACD/Labs. [Link]

-

Thiazole. Wikipedia. [Link]

-

13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC - NIH. [Link]

-

The 1 H-NMR chemical shifts of some prepared imidazothiazoles derivatives. ResearchGate. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Substituent‐induced chemical shift 13 C NMR study of substituted 2‐phenylthiazolidines. Wiley Online Library. [Link]

-

Synthesis and Characterization of New 2-Methoxy-Thieno[2,3-d]pyrimidin-4(3H)-One. ResearchGate. [Link]

-

Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. ACS Publications. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. [Link]

-

(2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. MDPI. [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. [Link]

-

13C NMR Spectrum (PHY0064709). PhytoBank. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. [Link]

-

[2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. NIH. [Link]

-

2-Methoxy-pyridine-N-oxide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

2-Methoxypyridine. PubChem. [Link]

-

Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. ResearchGate. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. Preprints.org. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Electronic supplementary information. The Royal Society of Chemistry. [Link]

-

Introductory note on the 13C NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]

-

New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. NIH. [Link]

-

Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). ResearchGate. [Link]

-

2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. NIH. [Link]

Sources

- 1. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. rsc.org [rsc.org]

- 5. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR chemical shift prediction of pyridines [stenutz.eu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxy-3-thiazoylpyridine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry-based analysis of 2-Methoxy-3-thiazoylpyridine, a heterocyclic compound of interest to researchers in drug discovery and development. In the absence of direct empirical mass spectral data for this specific molecule in public-domain libraries, this document synthesizes established principles of mass spectrometry for its constituent pyridine and thiazole moieties. We present detailed, field-proven protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and data interpretation. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently develop and validate a robust analytical method for the qualitative and quantitative assessment of this compound.

Introduction: The Analytical Imperative for this compound

This compound is a molecule that marries the structural features of a substituted pyridine with a thiazole ring. Such heterocyclic scaffolds are cornerstones in medicinal chemistry, frequently imparting desirable pharmacological properties. The methoxy group can influence the molecule's metabolic stability and receptor-binding interactions, while the pyridine and thiazole rings are common pharmacophores.

Accurate and sensitive analytical methods are paramount for characterizing this compound throughout the drug development lifecycle. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for identifying and quantifying such small molecules in complex biological and chemical matrices. This guide will walk the user through the logical steps of developing a reliable LC-MS/MS method, from initial sample handling to the final interpretation of mass spectral data.

Foundational Principles: Ionization and Mass Analysis

The journey of a this compound molecule through a mass spectrometer begins with its conversion into a gas-phase ion. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties.

Ionization Source Selection: A Causal Approach

Given the presence of basic nitrogen atoms in both the pyridine and thiazole rings, this compound is readily protonated. Therefore, positive-ion mode electrospray ionization (ESI) is the most logical and effective choice. ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]+, minimizing in-source fragmentation and preserving the molecular weight information, which is crucial for initial identification.[1][2]

Atmospheric pressure chemical ionization (APCI) could be considered as an alternative, especially if the analyte is less polar. However, for nitrogen-containing heterocycles, ESI generally provides excellent sensitivity.[3]

Mass Analyzer Selection: Tailoring to Analytical Needs

The choice of mass analyzer will depend on the specific analytical goal:

-

Triple Quadrupole (QqQ) Mass Spectrometers: These are the workhorses for quantitative analysis due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. For targeted quantification of this compound, a QqQ instrument is ideal.

-

High-Resolution Mass Spectrometers (HRMS) (e.g., Orbitrap, TOF): For structural elucidation and identification of unknown metabolites or degradants, HRMS instruments are indispensable. They provide highly accurate mass measurements, enabling the determination of elemental composition.[4]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, actionable protocols for the analysis of this compound.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system, while minimizing interferences.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Matrices (e.g., Plasma, Urine)

This protocol is adapted from established methods for extracting heterocyclic amines from complex biological fluids.[5][6]

-

Conditioning: Condition a polymeric strong cation-exchange (SCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Acidify the biological sample (e.g., 1 mL of plasma) with 100 µL of formic acid and load it onto the conditioned SPE cartridge. The acidic conditions ensure that the basic nitrogen atoms of this compound are protonated, facilitating its retention on the SCX sorbent.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences, followed by 1 mL of methanol to remove non-polar interferences.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the positive charge on the analyte, releasing it from the sorbent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples (e.g., Tissue, Food Matrices)

The QuEChERS methodology is a streamlined approach for extracting a wide range of analytes from solid matrices.[5]

-

Homogenization: Homogenize 1-2 g of the solid sample with 10 mL of water.

-

Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute. The acetonitrile extracts the analyte, while the salts induce phase separation.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE (dSPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences.

-

Final Preparation: Centrifuge the dSPE tube and take the supernatant for LC-MS/MS analysis, potentially after evaporation and reconstitution if concentration is needed.

Liquid Chromatography: Achieving Optimal Separation

A robust chromatographic separation is essential to resolve this compound from matrix components and potential isomers.

Table 1: Recommended LC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape and promote ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for elution. |

| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes | A generic gradient to start with; should be optimized for the specific matrix. |

| Flow Rate | 0.2-0.4 mL/min | Appropriate for the column dimensions. |

| Column Temperature | 30-40 °C | To ensure reproducible retention times. |

| Injection Volume | 1-10 µL | Dependent on sample concentration and instrument sensitivity. |

Mass Spectrometry: Detection and Fragmentation

The following parameters provide a solid starting point for method development on a triple quadrupole or high-resolution mass spectrometer.

Table 2: Recommended MS Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Due to the basic nature of the nitrogen atoms in the pyridine and thiazole rings.[1] |

| Capillary Voltage | 3.0-4.5 kV | To be optimized for maximal signal. |

| Source Temperature | 120-150 °C | To aid in desolvation. |

| Desolvation Gas Flow | 600-800 L/hr | To efficiently remove solvent droplets. |

| Cone Voltage | 20-40 V | To be optimized for maximal precursor ion intensity. |

| Collision Energy (for MS/MS) | 10-30 eV | To be optimized for characteristic fragment ions. |

Proposed Fragmentation Pathway of this compound

Since no public mass spectrum for this compound is available, the following fragmentation pathway is proposed based on the known fragmentation patterns of methoxy-substituted pyridines and thiazole derivatives.[5][7] The molecular weight of this compound (C8H8N2OS) is 180.0385 g/mol . We anticipate the protonated molecule [M+H]+ at m/z 181.0458.

Key Fragmentation Steps:

-

Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic rings is the loss of a methyl radical (•CH3) from the protonated molecule, leading to a fragment at m/z 166.

-

Loss of Formaldehyde: Another characteristic fragmentation of methoxy aromatic compounds is the neutral loss of formaldehyde (CH2O), resulting in a fragment at m/z 151.

-

Cleavage of the Thiazole Ring: The thiazole ring can undergo cleavage. A characteristic fragmentation is the loss of hydrogen cyanide (HCN), which would lead to a fragment from the m/z 151 ion at m/z 124.

-

Cleavage at the Pyridine-Thiazole Bond: Scission of the bond between the two rings can occur, potentially leading to fragments corresponding to the protonated thiazole (m/z 86) or the methoxypyridine radical cation (m/z 108).

Diagram 1: Proposed MS/MS Fragmentation of this compound

Sources

- 1. researchgate.net [researchgate.net]

- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine, 2-methoxy- [webbook.nist.gov]

- 4. [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. Pyrazine, 2-methoxy-3-(1-methylpropyl)- [webbook.nist.gov]

"physicochemical properties of 2-Methoxy-3-thiazoylpyridine"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-thiazoylpyridine

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. The fusion of distinct heterocyclic scaffolds into a single molecule is a well-established strategy for discovering novel drug candidates with unique pharmacological profiles. The hybrid molecule, this compound, which incorporates both a pyridine and a thiazole moiety, represents a compound of significant interest. Pyridine and thiazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The methoxy group, a common substituent in drug molecules, can modulate metabolic stability and receptor binding affinity.

A thorough understanding of a compound's physicochemical properties is a prerequisite for its advancement through the drug discovery and development pipeline. These properties—such as lipophilicity, ionization state, and aqueous solubility—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, ultimately influencing its bioavailability and efficacy.[4] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, detailing the experimental methodologies required for their determination and the scientific rationale behind these choices.

Molecular Structure and Foundational Properties

To embark on the characterization of any compound, we must first define its fundamental attributes.

-

Chemical Structure:

-

IUPAC Name: 2-methoxy-3-(1,3-thiazol-2-yl)pyridine

-

Molecular Formula: C₉H₈N₂OS

-

Molecular Weight: 192.24 g/mol

-

SMILES: COC1=NC=CC=C1C2=CSC=N2

-

A summary of the core calculated and anticipated properties is presented below.

| Property | Predicted Value/Information |

| Molecular Weight | 192.24 g/mol |

| Molecular Formula | C₉H₈N₂OS |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (Pyridine N, Thiazole N, Methoxy O, Thiazole S) |

| Predicted LogP (cLogP) | Approximately 1.5 - 2.5 (Based on similar heterocyclic systems)[5][6][7] |

| Predicted pKa | Basic pKa ~2-4 (Pyridine nitrogen); a second, weaker basic pKa may be associated with the thiazole nitrogen. |

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Scientific Rationale: Lipophilicity is arguably one of the most critical physicochemical parameters in drug design.[8] It describes the partitioning of a compound between a nonpolar (lipid-like) phase and a polar (aqueous) phase. The partition coefficient, P, is the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase. Its logarithmic form, LogP, is more commonly used.[9] A balanced LogP (typically between 1 and 5 for oral drugs) is essential for a molecule to effectively traverse cell membranes (which are lipidic) while maintaining sufficient aqueous solubility for transport in the blood.[9][10]

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the gold standard for LogP determination due to its direct measurement of partitioning at equilibrium.[8][11]

Methodology:

-

Preparation of Phases: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Compound Dissolution: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. The starting concentration should be chosen to be within the linear range of the analytical method.

-

Cap the vial and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).[11]

-

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the LogP using the formula:

-

LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[9]

-

Trustworthiness Check: The experiment should be performed in triplicate to ensure reproducibility. A mass balance calculation (total amount of compound recovered vs. initial amount) should be performed to ensure no significant compound degradation or adsorption to the vial occurred.

Workflow for Shake-Flask LogP Determination

Caption: Shake-Flask method for LogP determination.

Ionization State: The Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this compound, the pKa refers to the equilibrium for the protonated (conjugate acid) form. The ionization state profoundly affects solubility, permeability, and receptor binding.[12] Since solubility and permeability can vary by orders of magnitude between the ionized and neutral forms, knowing the pKa is crucial for predicting a drug's behavior in different physiological environments (e.g., stomach pH ~1-3, intestine pH ~6-7.4, blood pH ~7.4).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and common method for determining pKa values.[13] It involves monitoring the pH of a solution as a titrant is added.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) to ensure solubility throughout the titration.

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the compound is fully protonated.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14]

-

pH Monitoring: Record the pH of the solution using a calibrated pH electrode after each addition of titrant, allowing the reading to stabilize.[14]

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[14] This point can be precisely located by finding the inflection point on the first derivative of the curve (ΔpH/ΔV).

Trustworthiness Check: The procedure should be repeated at least three times to ensure the pKa value is reproducible.[14] A blank titration (without the compound) should also be performed to correct for the buffering capacity of the solvent system.

Workflow for Potentiometric pKa Determination

Caption: Potentiometric titration workflow for pKa.

Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a major cause of low bioavailability for orally administered drugs.[15] A compound must be in solution to be absorbed across the gastrointestinal tract. Solubility is influenced by factors like lipophilicity, pKa, and the solid-state properties (e.g., crystallinity) of the compound. It is crucial to measure both thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility, which is vital for formulation development, while kinetic solubility is often measured in early discovery to assess precipitation risk in assays.[4][16]

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the benchmark for solubility measurements.[15][17]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

Separation of Solid: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by filtration through a low-binding filter (e.g., 0.45 µm PVDF) or by high-speed centrifugation.[15][18]

-

Quantification: Dilute the resulting clear, saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Data Reporting: Report the solubility in units such as µg/mL or µM.

Trustworthiness Check: Visual inspection should confirm that excess solid remains at the end of the experiment, ensuring a saturated solution was achieved. The stability of the compound in the buffer over the incubation period should also be confirmed.

Workflow for Thermodynamic Solubility Assay

Caption: Thermodynamic solubility determination workflow.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Based on the structures of 2-methoxypyridine and related thiazoles, the proton NMR spectrum is expected to show distinct signals.[19][20][21] The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns indicative of their substitution. The thiazole protons will also be in the aromatic region, and the methoxy group will present as a sharp singlet around δ 3.9-4.2 ppm.[19][22]

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The carbon attached to the methoxy group is expected around δ 160-165 ppm, with other aromatic carbons appearing between δ 110-150 ppm.[23][24]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which are crucial for structural confirmation.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 193.24.

-

Fragmentation: Thiazole rings are known to fragment in specific ways, often involving cleavage of the ring bonds.[25][26][27] The pyridine ring can also undergo characteristic fragmentation. Tandem MS (MS/MS) experiments would be essential to elucidate these fragmentation pathways and confirm the connectivity of the two rings.[26]

UV-Vis Spectroscopy

The conjugated system formed by the interconnected pyridine and thiazole rings is expected to absorb UV radiation.

-

Application: A UV-Vis spectrum would show one or more absorbance maxima (λₘₐₓ), likely in the 250-350 nm range. This property is not only useful for quantification (as in the LogP and solubility assays) but is also fundamental to determining pKa via the spectrophotometric method, where the absorbance spectrum shifts as the molecule's protonation state changes with pH.[13][28]

Summary of Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic signals (δ 7.0-8.5 ppm) for pyridine and thiazole protons. A singlet for the methoxy group (δ ~4.0 ppm).[19][22] |

| ¹³C NMR | Aromatic carbon signals (δ 110-165 ppm). Methoxy carbon signal (δ ~55 ppm). |

| Mass Spec (ESI) | Protonated molecular ion [M+H]⁺ at m/z 193.24. Characteristic fragment ions corresponding to the cleavage of the thiazole and/or pyridine rings.[25][26][27] |

| UV-Vis | Absorbance maxima (λₘₐₓ) in the UV range (250-350 nm) due to the conjugated π-system. |

Conclusion

The systematic characterization of this compound's physicochemical properties is a critical, data-driven process that informs every stage of its potential development as a therapeutic agent. By employing the robust, validated methodologies outlined in this guide for determining lipophilicity, pKa, aqueous solubility, and spectroscopic identity, researchers can build a comprehensive data package. This package is essential for interpreting biological assay results, guiding medicinal chemistry optimization efforts, and designing appropriate formulations for in vivo studies. The interplay of these properties dictates the ultimate success of a molecule, and their early and accurate assessment is a cornerstone of modern drug discovery.

References

- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

- Determining the water solubility of difficult-to-test substances A tutorial review. N/A.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. ChemicalBook.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.

- Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Semantic Scholar.

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- LogP/D. Cambridge MedChem Consulting.

- LogP—Making Sense of the Value. ACD/Labs.

- Aqueous Solubility Assay. Bienta.

- 2-Methoxypyridine | C6H7NO | CID 74201. PubChem.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry - ACS Publications.

- Development of Methods for the Determination of pKa Values. PMC - NIH.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.

- How to find Pka of compound using UV visible spectroscopy. YouTube.

- 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum. ChemicalBook.

- 2-Methoxypyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. N/A.

- Synthesis and Characterization of New 2-Methoxy-Thieno[2,3-d]pyrimidin-4(3H)-One. N/A.

- MultiScreen Solubility Filter Plate. Sigma-Aldrich.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

- 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum. ChemicalBook.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC - NIH.

- 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898. PubChem - NIH.

- (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. MDPI.

- 2-Methoxy-3-methylpyridine. N/A.

- 2-Methoxy-3-methylpyrazine. Chem-Impex.

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. N/A.

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

- Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity | Request PDF. ResearchGate.

- Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity. PubMed.

- Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central.

- 2-Methoxy-3-pyridinecarboxaldehyde 96 71255-09-9. Sigma-Aldrich.

- 2-Methoxythiazole | C4H5NOS | CID 575451. PubChem - NIH.

- 2-Methoxy-3-pyridinylboronic acid. Sigma-Aldrich.

- 2-methoxy-3-methyl pyrazine, 2847-30-5. The Good Scents Company.

- Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF. ResearchGate.

- Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544). FooDB.

- 1355208-21-7|2-Methoxy-3-methyl-5-vinylpyridine|BLD Pharm. N/A.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]

- 7. foodb.ca [foodb.ca]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. acdlabs.com [acdlabs.com]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Aqueous Solubility Assay | Bienta [bienta.net]

- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]

- 20. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. spectrabase.com [spectrabase.com]

- 25. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 26. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 2-Methoxy-3-thiazolylpyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs its journey through drug discovery and development. From synthesis and purification to formulation and bioavailability, understanding and quantifying solubility is paramount. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the solubility of 2-methoxy-3-thiazolylpyridine. In the absence of extensive public data for this specific molecule, this guide adopts a first-principles approach. We will dissect the molecule's structural components—the 2-methoxypyridine and thiazole moieties—to predict its solubility behavior across a spectrum of organic solvents. More importantly, this document furnishes detailed, field-proven experimental protocols to empower researchers to determine precise solubility data in their own laboratories, ensuring a self-validating system for data generation and application.

Introduction: The Significance of Solubility Profiling

2-Methoxy-3-thiazolylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a thiazole ring. Such structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The solubility of this compound is a linchpin for several key processes:

-

Synthetic Chemistry: The choice of solvent is crucial for reaction efficiency, yield, and purity. Understanding the solubility of reactants and products guides solvent selection for synthesis and subsequent crystallization for purification.

-

Pharmaceutical Formulation: For a drug to be effective, it must be formulated into a stable dosage form that allows for predictable dissolution and absorption. Solubility data in various pharmaceutically acceptable solvents is the foundation of formulation science.

-

Preclinical Studies: In vitro and in vivo testing often requires the compound to be dissolved in a suitable vehicle. Poor solubility can lead to inaccurate results and hinder the assessment of a compound's true biological activity and toxicity.[1]

This guide provides the theoretical grounding and practical methodologies to approach the solubility assessment of 2-methoxy-3-thiazolylpyridine with scientific rigor.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of 2-methoxy-3-thiazolylpyridine will be dictated by the intermolecular forces it can establish with solvent molecules. Let's analyze its structure.

Caption: Molecular structure of 2-methoxy-3-thiazolylpyridine.

The molecule possesses several key features that influence its interactions:

-

Polarity: The presence of nitrogen and sulfur heteroatoms, along with the methoxy group, introduces polarity. The nitrogen atoms in both the pyridine and thiazole rings are sites of negative partial charge and can act as hydrogen bond acceptors.

-

Aromaticity: Both the pyridine and thiazole rings are aromatic, allowing for π-π stacking interactions with other aromatic molecules.[3]

-

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like -OH or -NH), the nitrogen atoms are effective hydrogen bond acceptors. The methoxy oxygen is a weaker hydrogen bond acceptor.

To build a predictive model, we can examine the properties of the parent heterocycles.

Table 1: Physicochemical Properties of Parent Compounds

| Property | 2-Methoxypyridine | Thiazole |

| Molecular Formula | C₆H₇NO | C₃H₃NS |

| Molecular Weight | 109.13 g/mol [4] | 85.13 g/mol [5] |

| Boiling Point | ~142 °C[6] | 116-118 °C[7] |

| Polarity | Polar aprotic | Polar |

| Water Solubility | Insoluble to moderately soluble[4][8] | Sparingly soluble[7] |

| Organic Solvent Solubility | Soluble in most organic solvents[8][9] | Soluble in alcohol and ether[7][10] |

| pKa (of conjugate acid) | ~3.28[11] | ~2.5[3][7] |

Based on this analysis, we can predict the solubility of 2-methoxy-3-thiazolylpyridine in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is expected. These solvents can engage in dipole-dipole interactions with the polar C-N, C-S, and C-O bonds of the target molecule. Solvents like DMSO are also excellent hydrogen bond acceptors, which can interact favorably with any potential weak H-bond donor sites on the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good to high solubility is expected. These solvents can act as hydrogen bond donors to the nitrogen atoms of the pyridine and thiazole rings. The alkyl chains of the alcohols will also have favorable interactions with the hydrocarbon portions of the molecule. Pyridine itself is miscible with ethanol.[12]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Lower solubility is predicted. While the aromatic nature of toluene might allow for some π-π stacking, the overall polarity of 2-methoxy-3-thiazolylpyridine will likely limit its solubility in non-polar aliphatic solvents like hexane. Diethyl ether, being weakly polar, may show moderate solubility. Thiazole is reported to be soluble in ether.[7]

Experimental Determination of Solubility: A Self-Validating Protocol

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate data. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and straightforwardness.[13][14]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment

-

2-Methoxy-3-thiazolylpyridine (crystalline solid, purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Experimental Protocol

-

Preparation of Solutions:

-

Add an excess amount of crystalline 2-methoxy-3-thiazolylpyridine to a pre-weighed glass vial. An excess is critical to ensure that the solution reaches saturation with undissolved solid remaining.[15] A general rule is to add at least twice the estimated required amount.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 hours is typically adequate, but longer times (48-72 hours) may be necessary for some systems.[15][16] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible syringe filter into a clean collection vial.[17] This is often the preferred method to ensure all particulate matter is removed.

-

-

-

Quantification of Solute Concentration:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of 2-methoxy-3-thiazolylpyridine of known concentrations in the same solvent.

-

-

Calculation and Data Reporting:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the mean solubility and standard deviation from the replicate measurements.

-

Data Presentation

Accurate and clear presentation of solubility data is crucial for its interpretation and application. The following template can be used to record experimentally determined values.

Table 2: Experimental Solubility of 2-Methoxy-3-thiazolylpyridine at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Aprotic | DMSO | [Experimental Value] | [Experimental Value] | |

| Acetonitrile | [Experimental Value] | [Experimental Value] | ||

| Acetone | [Experimental Value] | [Experimental Value] | ||

| Polar Protic | Methanol | [Experimental Value] | [Experimental Value] | |

| Ethanol | [Experimental Value] | [Experimental Value] | ||

| Non-Polar | Toluene | [Experimental Value] | [Experimental Value] | |

| Diethyl Ether | [Experimental Value] | [Experimental Value] | ||

| Hexane | [Experimental Value] | [Experimental Value] |

Conclusion

References

-

International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. [Link]

-

ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. [Link]

-

Solubility of Things. Pyridine. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. 2‐Methoxy Pyridine. [Link]

-

PubChem. 2-Methoxypyridine. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

National Center for Biotechnology Information. Thiazole. [Link]

-

Wikipedia. Thiazole. [Link]

-

National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]

-

Journal of Drug Delivery and Therapeutics. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 12. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. scielo.br [scielo.br]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Methoxy-3-thiazoylpyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-3-thiazoylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Lacking direct, extensive stability data for this specific molecule, this document synthesizes information from established chemical principles and published data on its constituent functional groups—methoxypyridine and thiazole. We will explore the theoretical underpinnings of its potential degradation pathways, including hydrolysis, oxidation, and photodegradation, and provide field-proven protocols for storage, handling, and experimental stability assessment. The causality behind each recommendation and protocol is explained to ensure a deep, mechanistic understanding for the practicing scientist.

Introduction: The Need for a Stability Profile

This compound is a molecule that incorporates both a pyridine and a thiazole ring system, structural motifs prevalent in a wide array of pharmacologically active agents.[1][2] As a building block in synthetic and medicinal chemistry, understanding its intrinsic stability is paramount. The integrity of starting materials directly impacts the reliability of experimental outcomes, the impurity profile of synthesized active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a potential therapeutic.[3] This guide serves as a foundational resource, establishing a presumed stability profile to guide its handling, storage, and incorporation into drug discovery workflows.

Chemical and Physical Profile

While extensive experimental data for this compound is not publicly available, its structure provides significant insight into its chemical nature.

-

Molecular Structure: The molecule consists of a pyridine ring substituted with a methoxy group at the 2-position and a thiazole group at the 3-position.

-

Reactivity Centers: The key functional groups influencing its stability are:

Diagram: Structure of this compound

Caption: Chemical structure of this compound.

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are designed to intentionally degrade a compound to identify likely degradation products and establish degradation pathways.[6][7] For this compound, the following pathways are predicted based on its structural components.

Hydrolysis

The ether linkage of the methoxy group on the electron-deficient pyridine ring is a primary site for potential hydrolytic cleavage. This reaction is typically catalyzed by acid or base.

-